1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole
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Overview
Description
1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with three methyl groups and a phenylsulfonylmethyl group
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic groups .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon-carbon bonds .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of “1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole” can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole typically involves the reaction of 1,3,5-trimethylpyrazole with a phenylsulfonylmethylating agent. Common reagents used in this synthesis include phenylsulfonyl chloride and a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.
Substitution: The methyl groups on the pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole: Lacks the phenylsulfonylmethyl group, making it less versatile in certain chemical reactions.
4-Phenylsulfonylmethylpyrazole: Lacks the three methyl groups, which may affect its reactivity and biological activity.
Uniqueness
1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-1,3,5-trimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-10-13(11(2)15(3)14-10)9-18(16,17)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEVVXAORQYRBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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